3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole
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Overview
Description
3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole is a chemical compound with the molecular formula C10H8F2N2O It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with difluoromethyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazoles, and various substituted pyrazoles, depending on the reagents and conditions used .
Scientific Research Applications
3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain bacteria and fungi by interfering with their metabolic processes. It may also interact with enzymes and receptors, leading to the modulation of biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Difluoromethyl-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl fluoride
- 2-Methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- 5-Isopropyl-2-methylphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(difluoromethyl)-3-(4-methoxyphenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c1-16-8-4-2-7(3-5-8)9-6-10(11(12)13)15-14-9/h2-6,11H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTLTZHBBOVPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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